molecular formula C19H20Cl2N4O3S B2848595 N-(4-chlorobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-3-nitrobenzamide hydrochloride CAS No. 1215608-13-1

N-(4-chlorobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-3-nitrobenzamide hydrochloride

Cat. No.: B2848595
CAS No.: 1215608-13-1
M. Wt: 455.35
InChI Key: SNSQVIUEZDUYIA-UHFFFAOYSA-N
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Description

N-(4-chlorobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-3-nitrobenzamide hydrochloride is a useful research compound. Its molecular formula is C19H20Cl2N4O3S and its molecular weight is 455.35. The purity is usually 95%.
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Scientific Research Applications

Co-Crystals Formation

In the study of new co-crystals of theophylline with various substituted carboxylic acids, amides, and active pharmaceutical ingredients (APIs), one of the co-crystals included 4-chloro-3-nitrobenzoic acid (4Cl3NB), which is structurally related to the compound . These co-crystals exhibit distinct mechanical properties based on their inherent crystal packing, highlighting the potential application of such compounds in the design of materials with tailored mechanical behaviors (Kakkar et al., 2018).

Antitumor Applications

Several studies have focused on the antitumor properties of compounds structurally similar to N-(4-chlorobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-3-nitrobenzamide hydrochloride. For instance, derivatives of 6-amino-2-phenylbenzothiazoles have shown cytostatic activities against various human cancer cell lines, suggesting potential applications in cancer therapy (Racané et al., 2006).

Electrochemical Analysis

The electrochemical behaviors of benzoxazole compounds, including those with nitrobenzamide groups, have been investigated. These studies provide insights into the electrochemical properties of similar compounds, which could be useful in various analytical and industrial applications (Zeybek et al., 2009).

Gastrointestinal Motility

Research on itopride hydrochloride, which has a similar chemical structure, has demonstrated its stimulatory effects on colonic motor activity. This suggests potential applications of related compounds in treating gastrointestinal disorders, such as functional constipation (Tsubouchi et al., 2003).

Synthesis and Characterization

Various studies have been conducted on the synthesis, characterization, and modification of compounds related to this compound. These studies contribute to a deeper understanding of the synthesis processes and structural properties of such compounds, which is crucial for their application in pharmaceuticals and other industries (White & Chen, 1993).

Antimicrobial Activity

Compounds structurally similar to the target compound have been investigated for their antimicrobial properties. For example, hydroxy-substituted benzothiazole derivatives have shown potent antibacterial activity against Streptococcus pyogenes, indicating potential applications in the development of new antimicrobial agents (Gupta, 2018).

Properties

IUPAC Name

N-(4-chloro-1,3-benzothiazol-2-yl)-N-[3-(dimethylamino)propyl]-3-nitrobenzamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19ClN4O3S.ClH/c1-22(2)10-5-11-23(18(25)13-6-3-7-14(12-13)24(26)27)19-21-17-15(20)8-4-9-16(17)28-19;/h3-4,6-9,12H,5,10-11H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNSQVIUEZDUYIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCN(C1=NC2=C(S1)C=CC=C2Cl)C(=O)C3=CC(=CC=C3)[N+](=O)[O-].Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20Cl2N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.